molecular formula C11H20N2O4S B12944741 tert-Butyl (R)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

tert-Butyl (R)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

Cat. No.: B12944741
M. Wt: 276.35 g/mol
InChI Key: HIXKKZAKBLIEPB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ®-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide is a spirocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which provides a new area of chemical space with straightforward functional handles for further diversification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-7-amino-5-thia-2-azaspiro[34]octane-2-carboxylate 5,5-dioxide was first reported by Carreira and coworkersThe reaction conditions typically include the use of tert-butyl esters and various reagents to achieve the desired transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

tert-Butyl ®-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ®-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. The exact pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl ®-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide apart from similar compounds is its specific functional groups and the unique spirocyclic structure. This provides distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H20N2O4S

Molecular Weight

276.35 g/mol

IUPAC Name

tert-butyl (7R)-7-amino-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-6-11(7-13)4-8(12)5-18(11,15)16/h8H,4-7,12H2,1-3H3/t8-/m1/s1

InChI Key

HIXKKZAKBLIEPB-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)C[C@H](CS2(=O)=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CS2(=O)=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.